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Compound of Interest

2-Methyl-2'-morpholinomethyl
Compound Name:
benzophenone

cat. No.: B1327230

2-Methyl-2'-morpholinomethyl benzophenone is a multi-functionalized aromatic ketone. Its
structure combines three key pharmacophores, suggesting a rich and complex chemical profile
ripe for theoretical exploration.

e The Benzophenone Core: This diaryl ketone is a well-known chromophore and
photosensitizer. Its rigid structure often serves as a scaffold in drug design, and its carbonyl
group is a key hydrogen bond acceptor.

e The Morpholine Moiety: A saturated heterocycle frequently incorporated into drug candidates
to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. Its
conformational flexibility is a critical parameter for receptor binding.

o Ortho-Substitution Pattern: The presence of a methyl group and a morpholinomethyl group at
the 2 and 2' positions, respectively, introduces significant steric hindrance. This crowding is
expected to force the two phenyl rings out of plane, profoundly influencing the molecule's
three-dimensional shape, electronic conjugation, and reactivity.

This guide will detail the necessary computational strategies to model these intricate
intramolecular interactions and predict the molecule's behavior.

Computational Methodology: A Validated Workflow
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The theoretical investigation of a novel molecule demands a systematic approach. The
following workflow is designed to build a comprehensive understanding from the ground up,
ensuring that each step validates the next.

Conformational Analysis: Locating the Global Minimum

The rotational freedom around the C-C single bonds connecting the phenyl rings to the
carbonyl carbon, and within the morpholinomethyl sidechain, results in a complex potential
energy surface. Identifying the most stable, lowest-energy conformation (the global minimum)
is a prerequisite for all subsequent calculations.

Experimental Protocol: Systematic Conformational Search

« Initial Structure Generation: Build the 2D structure of the molecule in a molecular editor and
generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94).

» Dihedral Angle Scanning: Identify all rotatable bonds. For this molecule, key dihedrals are
the C-C(O)-C-C (defining the twist of the phenyl rings) and the C-C-N-C bonds in the
sidechain.

o Systematic Rotation: Perform a stepwise rotation (e.g., in 30° increments) around each
identified dihedral angle.

o Geometry Optimization: At each rotational step, perform a low-level geometry optimization
using a semi-empirical method (like PM7) or a small basis set DFT (e.g., B3LYP/3-21G) to
relax the structure.

o Energy Profiling: Plot the relative energy of each optimized conformer. Identify all low-energy
minima (e.g., within 5 kcal/mol of the lowest energy structure).

o Final Optimization: Re-optimize the geometry of all identified low-energy conformers using a
higher level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set, to
accurately determine the global minimum. This combination of functional and basis set
provides a reliable balance between accuracy and computational cost for organic molecules.

Diagram: Conformational Analysis Workflow
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Caption: Workflow for identifying the global minimum energy conformation.

Structural and Electronic Properties

Once the global minimum is established, a detailed analysis of its geometric and electronic
structure can be performed using Density Functional Theory (DFT).

Protocol: DFT Single-Point Calculation and Analysis

e Frequency Calculation: Perform a frequency calculation at the same level of theory used for
the final optimization (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies
confirms that the structure is a true minimum on the potential energy surface.
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o Data Extraction: From the optimized geometry, extract key structural parameters.

e Molecular Orbital Analysis: Calculate and visualize the Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these
frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.

o Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge
distribution. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic)
regions, which is crucial for predicting non-covalent interactions and reaction sites. The
carbonyl oxygen and the morpholine nitrogen are expected to be key nucleophilic centers.

Table: Predicted Structural and Electronic Data

Parameter Predicted Value Significance

Defines the twist between the
Dihedral Angle (C1-C7-C8-C9)  Value from calculation phenyl rings, impacting

conjugation.

] Indicates the strength and
Bond Length (C=0) Value from calculation ]
polarity of the carbonyl bond.

Relates to the electron-
HOMO Energy Value from calculation (eV) donating ability of the

molecule.

Relates to the electron-
LUMO Energy Value from calculation (eV) accepting ability of the

molecule.

Correlates with chemical
HOMO-LUMO Gap Value from calculation (eV) reactivity and electronic
transitions.

Measures the overall polarity,
Dipole Moment Value from calculation (Debye)  influencing solubility and

intermolecular forces.

Spectroscopic Characterization (In Silico)
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Predicting spectra before synthesis provides a powerful tool for verifying the identity and purity
of the target compound once it is produced experimentally.

Protocol: Theoretical Spectroscopy

e 1H and 3C NMR: Use the GIAO (Gauge-Including Atomic Orbital) method with a suitable
DFT functional (e.g., mPW1PW91/6-31G(d)) to calculate isotropic shielding values. Convert
these values to chemical shifts (ppm) by referencing them against a calculated
tetramethylsilane (TMS) standard.

« Infrared (IR): The vibrational frequencies obtained from the frequency calculation (Section
2.2) correspond to the IR absorption bands. A scaling factor (e.g., ~0.96 for B3LYP) is
typically applied to the calculated frequencies to better match experimental values. The
predicted spectrum can be used to identify key functional group vibrations, such as the C=0
stretch of the benzophenone core (~1660 cm~1) and C-N/C-O stretches from the morpholine
ring.

Pharmacokinetic and Bioactivity Profile (In Silico)

The presence of the morpholine ring strongly suggests that this molecule could be a candidate
for drug development. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and
Toxicity) prediction provides an early assessment of its drug-like properties.

Diagram: ADMET Prediction Funnel
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Caption: A computational workflow for early-stage drug-likeness assessment.
Protocol: ADMET and Bioactivity Prediction

o Physicochemical Properties: Use the optimized 3D structure to calculate key descriptors for
Lipinski's "Rule of Five," a widely used filter for oral bioavailability. These include:

o Molecular Weight (MW1)
o LogP (octanol-water partition coefficient)
o Number of hydrogen bond donors

o Number of hydrogen bond acceptors
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 ADMET Modeling: Employ validated online servers or software packages (e.g., SwisSADME,
pkCSM) to predict a range of pharmacokinetic properties. Key parameters to evaluate
include aqueous solubility (LogS), blood-brain barrier (BBB) penetration, and potential
inhibition of key metabolic enzymes like Cytochrome P450.

o Molecular Docking (Hypothetical): Based on the benzophenone scaffold, a potential target
could be enzymes where aromatic stacking and hydrogen bonding are critical. For instance,
a hypothetical docking study could be performed against a kinase or a protein-protein
interaction target. The protocol would involve preparing the protein receptor (removing water,
adding hydrogens), defining a binding site, and using a program like AutoDock Vina to
predict the binding pose and affinity of the ligand.

Conclusion and Future Directions

This guide outlines a comprehensive theoretical protocol for the initial investigation of 2-
Methyl-2'-morpholinomethyl benzophenone. By systematically determining the molecule's
preferred conformation, electronic structure, predicted spectra, and potential as a drug
candidate, this in silico workflow provides a robust, data-driven foundation. The results
generated through these methods will be invaluable for guiding the efficient synthesis,
purification, and experimental validation of this novel compound, ultimately accelerating its
journey from theoretical concept to practical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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